Cas no 1310055-59-4 (Stevioside D)

Stevioside D 化学的及び物理的性質
名前と識別子
-
- 13-[(2-O-6-deoxy-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-ent-kaur-16-en-19-oic acid beta-D-glucopyranosyl ester
- Stevioside D
- 1310055-59-4
- KCC05559
-
- インチ: InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3
- InChIKey: CANAPGLEBDTCAF-UHFFFAOYSA-N
- ほほえんだ: CC1OC(OC2C(O)C(O)C(CO)OC2OC23CC4(CC2=C)CCC2C(C)(CCCC2(C)C(=O)OC2OC(CO)C(O)C(O)C2O)C4CC3)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 788.38305044g/mol
- どういたいしつりょう: 788.38305044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 17
- 重原子数: 55
- 回転可能化学結合数: 9
- 複雑さ: 1430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 21
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 275Ų
Stevioside D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95230-5mg |
Stevioside D |
1310055-59-4 | >95% | 5mg |
$463 | 2023-09-19 | |
TargetMol Chemicals | TN6499-5mg |
Stevioside D |
1310055-59-4 | 5mg |
¥ 4560 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6499-5 mg |
Stevioside D |
1310055-59-4 | 5mg |
¥4870.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6499-5 mg |
Stevioside D |
1310055-59-4 | 98% | 5mg |
¥ 4,560 | 2023-07-10 | |
ChemFaces | CFN95230-5mg |
Stevioside D |
1310055-59-4 | >95% | 5mg |
$463 | 2021-07-22 | |
TargetMol Chemicals | TN6499-1 mL * 10 mM (in DMSO) |
Stevioside D |
1310055-59-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6930 | 2023-09-15 | |
TargetMol Chemicals | TN6499-1 ml * 10 mm |
Stevioside D |
1310055-59-4 | 1 ml * 10 mm |
¥ 6930 | 2024-07-19 |
Stevioside D 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
Stevioside Dに関する追加情報
Recent Advances in Stevioside D (1310055-59-4) Research: A Comprehensive Review
Stevioside D (CAS: 1310055-59-4), a derivative of the natural sweetener stevioside, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its unique structural and functional properties, is being explored for its potential therapeutic applications, including anti-inflammatory, anti-diabetic, and anti-cancer effects. The growing body of research on Stevioside D highlights its promise as a novel bioactive agent, warranting a detailed examination of the latest findings.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of Stevioside D. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Stevioside D exhibits potent inhibitory activity against NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study utilized advanced techniques such as molecular docking and in vitro assays to validate these findings, providing a robust foundation for further clinical investigations.
Another significant development in Stevioside D research involves its potential role in metabolic disorders. A preclinical study conducted by researchers at the University of Tokyo revealed that Stevioside D enhances insulin sensitivity and glucose uptake in adipocytes, suggesting its utility in managing type 2 diabetes. These findings were corroborated by in vivo experiments, where Stevioside D administration led to marked improvements in glycemic control in diabetic rodent models.
In addition to its therapeutic potential, Stevioside D has also been investigated for its safety profile and pharmacokinetic properties. A recent pharmacokinetic study published in Drug Metabolism and Disposition reported favorable bioavailability and low toxicity of Stevioside D in animal models, further supporting its candidacy for human trials. These results are particularly encouraging given the increasing demand for safer and more effective alternatives to conventional therapeutics.
Despite these advancements, challenges remain in the development of Stevioside D as a pharmaceutical agent. Issues such as scalable synthesis, formulation stability, and long-term safety require further investigation. Collaborative efforts between academia and industry are essential to address these gaps and accelerate the translation of Stevioside D research into clinical applications.
In conclusion, Stevioside D (1310055-59-4) represents a promising candidate in the realm of chemical biology and drug discovery. Its multifaceted pharmacological effects, coupled with a favorable safety profile, position it as a valuable subject for ongoing and future research. As the scientific community continues to unravel its potential, Stevioside D may soon emerge as a cornerstone in the development of next-generation therapeutics.
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